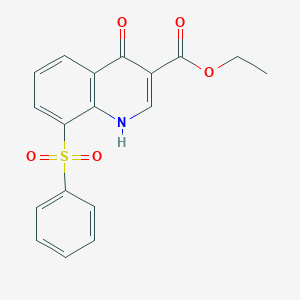

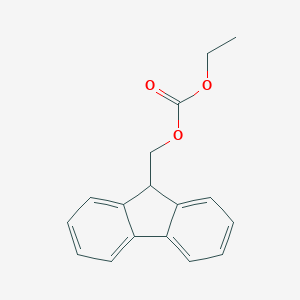

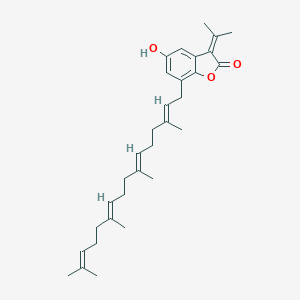

N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine" has not been directly synthesized or characterized in the provided papers. However, similar nitro-amine compounds and their synthesis methods have been reported. For instance, the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives has been developed using a simple, efficient, eco-friendly, and cost-effective method . Another related compound, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, was synthesized and characterized, providing insights into the structural and vibrational properties of nitro-amine compounds .

Synthesis Analysis

The synthesis of related nitro-amine compounds involves the use of catalysts and specific reagents under controlled conditions. For example, the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives was facilitated by p-toluenesulfonic acid (p-TSA) in ethanol at 80°C . This method highlights the importance of catalysts in the synthesis of nitro-amine compounds, which could be relevant for the synthesis of "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

Molecular Structure Analysis

The molecular structure of nitro-amine compounds can be analyzed using various spectroscopic techniques and computational methods. The study on N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine utilized FT-IR, NMR, and density functional theory (DFT) to determine the geometrical structures and vibrational frequencies . Such analyses are crucial for understanding the molecular structure of "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

Chemical Reactions Analysis

The reactivity of nitro-amine compounds can be inferred from their synthesis and subsequent reactions. The ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride was used for the efficient nitrosation of secondary amines, indicating that nitro-amine compounds can participate in nitrosation reactions under mild conditions . This information could be useful for predicting the chemical reactions involving "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-amine compounds are influenced by their molecular structure. For example, the energetic compound 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was characterized by X-ray diffraction, revealing a high crystal density and specific intramolecular hydrogen bonding patterns . These findings provide a basis for understanding the physical properties of similar compounds, including "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

科学的研究の応用

Chemical Synthesis and Catalysis

A significant area of application involves the catalytic reduction of nitroaromatic compounds to amines, which are crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. Tafesh and Weiguny (1996) review the use of CO as a reductant in the selective catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas, highlighting the increasing interest and research into the reductive carbonylation of nitro aromatics using CO as a reducing agent over the past decade (Tafesh & Weiguny, 1996).

Environmental Degradation and Remediation

Research into the environmental degradation and remediation of nitroaromatic compounds, given their potential toxicity and persistence in the environment, is critical. Studies on degradation pathways, such as those by Barchańska et al. (2019) on the stability and degradation products of nitisinone (a nitroaromatic compound) under various conditions, contribute to understanding the environmental impact and degradation mechanisms of similar compounds (Barchańska et al., 2019).

Analytical Chemistry and Detection

The development of analytical methods for detecting nitroaromatic compounds is essential for monitoring their presence and concentration in environmental samples and industrial products. The review by Shah and Mitch (2012) on the formation pathways of nitrogenous disinfection byproducts, including N-nitrosamines from nitroaromatic compounds, underscores the importance of understanding these pathways for developing strategies to minimize their formation during water treatment processes (Shah & Mitch, 2012).

特性

IUPAC Name |

N,N-dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-3-5-9-17(10-6-4-2)11-7-8-12(18(19)20)14-13(11)15-21-16-14/h7-8H,3-6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYRXKMOKIVRNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dibutyl-7-nitro-4-benzofurazanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

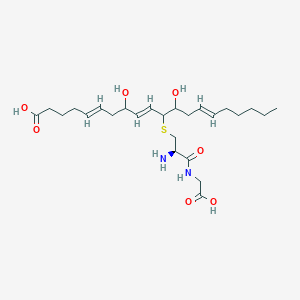

![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)